Viveta is synthesized through a series of chemical reactions that involve specific precursors and catalysts. It is classified under a category of compounds known for their bioactive properties, particularly in modulating neurotransmitter systems or influencing metabolic pathways. Its classification can vary depending on its specific applications, including its role as an antidepressant or an anti-inflammatory agent.
The synthesis of Viveta involves multiple methods, typically starting from readily available organic compounds. The most common synthesis routes include:
The synthesis typically requires precise control over reaction conditions, including temperature, pH, and reaction time. For example, a common protocol might involve heating the reactants under reflux conditions for several hours to ensure complete conversion.
Viveta's molecular structure is characterized by specific functional groups that contribute to its pharmacological properties. The compound can be represented by its molecular formula, which provides insights into its elemental composition.
Viveta undergoes various chemical reactions that are essential for its activation and metabolism in biological systems:
The kinetics of these reactions can vary based on environmental factors such as pH and temperature.
Viveta exerts its effects through multiple mechanisms:
Data from pharmacological studies indicate that these mechanisms are dose-dependent and vary among individuals based on genetic factors.
Viveta has a range of applications in scientific research and clinical practice:
Pulmonary arterial hypertension (PAH) is characterized by dysregulation of vasoactive mediators, specifically a deficiency in endogenous prostacyclin (prostaglandin I₂) and an excess of vasoconstrictors like endothelin-1 and thromboxane A [1] [5]. This imbalance drives pathological vasoconstriction, vascular remodeling, and platelet aggregation in pulmonary arterioles. The identification of reduced prostacyclin synthase expression in PAH patients in the 1990s provided the mechanistic foundation for therapeutic replacement strategies [5]. Early therapeutic efforts focused on intravenous epoprostenol (synthetic prostacyclin), which demonstrated significant hemodynamic and survival benefits but was limited by extreme chemical instability (half-life <6 minutes), necessitating continuous infusion via central venous catheters [1] [8]. This spurred the development of prostacyclin analogues with improved pharmacokinetic profiles, including:
Table 1: Evolution of Prostacyclin Analogues for PAH
Compound | Development Timeline | Key Advancements |
---|---|---|
Epoprostenol | Approved 1995 | First synthetic prostacyclin; proof of concept for PAH therapy |
Treprostinil | Approved 2002 | Extended half-life (3–4 hrs); stable at room temperature |
Iloprost | Approved 2004 | Inhalable formulation enabling pulmonary-selective vasodilation |
Beraprost | Investigational (Japan) | First oral prostacyclin analogue |
Lead identification for prostacyclin analogues employed parallel strategies:
High-Throughput Screening (HTS) of Synthetic Libraries: Libraries of eicosanoid derivatives were screened for prostacyclin receptor (IP receptor) agonism using cyclic adenosine monophosphate (cAMP) accumulation assays in endothelial cells or platelets. Treprostinil emerged from screening tricyclic benzidine analogs, revealing superior receptor binding affinity and metabolic stability over epoprostenol [1] [7].
Natural Product-Inspired Scaffold Design: Iloprost was developed through systematic modification of the native prostacyclin structure (carbacyclin scaffold), focusing on enhancing resistance to enzymatic degradation (e.g., 15-hydroxyl dehydrogenase) while retaining vasodilatory potency. Key modifications included methyl substitutions and ether bond stabilization [5] [8].
Metabolic Pathway Analysis: Targeted modifications aimed at minimizing oxidation pathways. For epoprostenol, rapid β-oxidation of the carboxyl side chain limited bioavailability. Treprostinil’s incorporation of a tricyclic core and saturated side chains reduced susceptibility to β-oxidation, extending half-life 30-fold [1] [8].
Table 2: Lead Identification Approaches and Outcomes
Approach | Key Compound | Primary Screening Method | Identified Advantage |
---|---|---|---|
Synthetic Library Screening | Treprostinil | cAMP response in pulmonary SMCs | Enhanced IP receptor affinity (EC₅₀ ~0.6 nM) |
Scaffold Optimization | Iloprost | Stability in human liver microsomes | Resistance to enzymatic hydrolysis |
Prodrug Development | Beraprost | Oral bioavailability in animal models | ~65% oral bioavailability in primates |
SAR studies focused on four domains of the prostacyclin scaffold to balance potency, stability, and delivery:
Carboxylic Acid Group: Essential for IP receptor binding via ionic interaction with Arg²⁸⁹. Methyl ester prodrugs (e.g., beraprost ethyl ester) improved oral absorption but required enzymatic hydrolysis for activation, introducing variability [6] [10].
Olefinic Bonds: The C5-C6 double bond in the α-chain was identified as a site of metabolic oxidation. Saturation (e.g., iloprost dihydro derivatives) reduced oxidative degradation, enhancing plasma stability [1].
Core Ring Modifications: Replacing the labile enol-ether in prostacyclin with stable bioisosteres was critical. Treprostinil’s tricyclic benzidine core eliminated this vulnerability, enabling room-temperature storage [1] [8].
Aliphatic Side Chains: Optimal chain length for pulmonary selectivity was determined via SAR. Iloprost’s C20-C22 dimethyl ether side chain enhanced lipid solubility for nebulized delivery while maintaining receptor specificity [5].
Activity cliff analysis revealed that minor structural changes significantly impacted efficacy. For example, trifluoromethyl (-CF₃) substitution at the indole C5 position of early sulfonamide leads (e.g., PTC725) enhanced metabolic stability by blocking cytochrome P450 3A4-mediated oxidation, reducing hepatic clearance by >50% in preclinical models [10].
Table 3: Key SAR Modifications and Functional Impacts
Structural Domain | Modification | Biological Impact | Clinical Advantage |
---|---|---|---|
Carboxyl group (C1) | Ethyl ester prodrug | Delayed activation; enhanced intestinal absorption | Enables oral dosing |
α-chain (C5-C6) | Saturation of double bond | Reduced β-oxidation | Extended half-life (iloprost: 20–30 min) |
Core ring | Tricyclic benzidine | Elimination of enol-ether | Chemical stability at neutral pH |
ω-chain (C17-C20) | Dimethyl ether extension | Increased lipophilicity | Facilitates inhalable formulations |
Computational methods accelerated the optimization of prostacyclin analogues by predicting binding dynamics and metabolic fate:
Sequence-Based Binding Prediction: TransformerCPI2.0, an AI model using protein sequences and compound structures, predicted interactions between prostacyclin analogues and the IP receptor without requiring 3D protein structures. Validation against known ligands (e.g., iloprost) achieved an area under the curve (AUC) of 0.92, comparable to structure-based docking [4].
Molecular Dynamics (MD) Simulations: All-atom MD simulations of the IP receptor bound to treprostinil identified critical binding residues (e.g., Ser³⁸⁷, Arg²⁸⁹) that stabilize the ligand-receptor complex through hydrogen bonding and hydrophobic packing. Simulations over 200 ns confirmed minimal complex deformation, supporting high binding affinity [7].
Binding Free Energy Calculations: Linear Interaction Energy (LIE) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods quantified contributions of specific residues to ligand binding. For example, ΔG binding for epoprostenol (-42.3 kcal/mol) versus treprostinil (-48.6 kcal/mol) correlated with treprostinil’s 10-fold higher potency [7].
Metabolism Prediction: Machine learning models (e.g., XenoSite) identified high-risk metabolic sites on early leads. Retrospective analysis showed 85% accuracy in predicting sites of glucuronidation in beraprost derivatives, guiding C-H bond fluorination to block oxidation [7] [10].
Table 4: Computational Techniques in Prostacyclin Analogue Design
Method | Application Example | Outcome | Validation |
---|---|---|---|
TransformerCPI2.0 | Virtual screening for novel IP receptor agonists | Identified 3 novel scaffolds with EC₅₀ < 50 nM | In vitro cAMP assay correlation (R²=0.89) |
Steered MD Simulations | Iloprost dissociation from IP receptor | Quantified force profiles for bond rupture events | Matched experimental binding kinetics |
Free Energy Perturbation | Optimization of C3 substituents on pyridine core | Predicted 30-fold potency gain for fluoro-ethyl group | Confirmed by synthesis and testing |
DeepMetabolism AI | Prediction of hepatic clearance routes | Reduced metabolic clearance by 40% in lead series | In vitro microsomal stability assays |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0